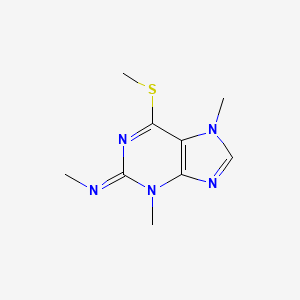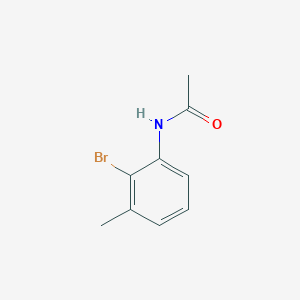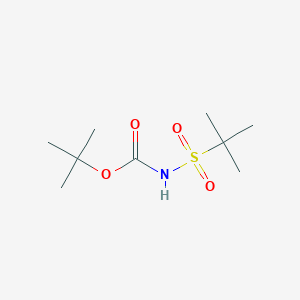
tert-Butyl(tert-butylsulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(tert-butylsulfonyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound is characterized by the presence of a tert-butyl group and a tert-butylsulfonyl group attached to the carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(tert-butylsulfonyl)carbamate typically involves the reaction of tert-butyl carbamate with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The reaction can be represented as follows:
tert-Butyl carbamate+tert-Butylsulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(tert-butylsulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butylsulfonyl group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the tert-butyl group.
Major Products Formed
Substitution Reactions: The major products are the substituted carbamates where the tert-butylsulfonyl group is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine along with the formation of tert-butyl cation.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl(tert-butylsulfonyl)carbamate is used as a protecting group for amines during multi-step organic synthesis. It helps in preventing unwanted reactions at the amine site, thereby increasing the overall yield of the desired product.
Biology
In biological research, the compound is used in the synthesis of peptide and protein analogs. It helps in protecting the amine groups of amino acids during peptide synthesis, ensuring the correct sequence and structure of the final product.
Medicine
In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It helps in protecting sensitive amine groups during the synthesis of complex drug molecules.
Industry
In the chemical industry, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It helps in protecting functional groups during the synthesis of these complex molecules.
Mecanismo De Acción
The mechanism of action of tert-Butyl(tert-butylsulfonyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butylsulfonyl group provides steric hindrance, preventing nucleophilic attack on the amine. Under acidic conditions, the tert-butyl group is protonated and removed, releasing the free amine.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- tert-Butylsulfonyl chloride
- tert-Butyl N-phenylcarbamate
Uniqueness
tert-Butyl(tert-butylsulfonyl)carbamate is unique due to the presence of both tert-butyl and tert-butylsulfonyl groups. This dual protection provides enhanced stability and selectivity during chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C9H19NO4S |
|---|---|
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
tert-butyl N-tert-butylsulfonylcarbamate |
InChI |
InChI=1S/C9H19NO4S/c1-8(2,3)14-7(11)10-15(12,13)9(4,5)6/h1-6H3,(H,10,11) |
Clave InChI |
ZEBKVKCCBOUFOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NS(=O)(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


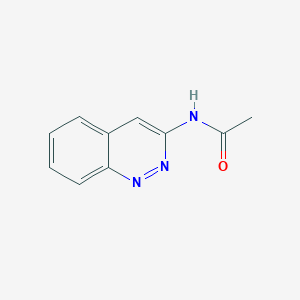
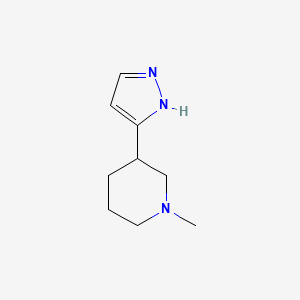
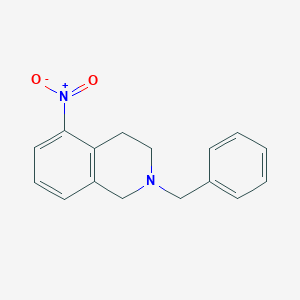
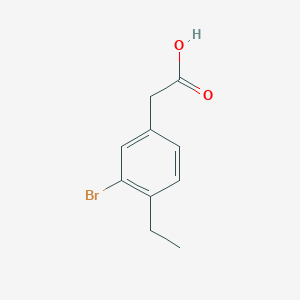
![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride](/img/structure/B13123047.png)
![2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)
![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)
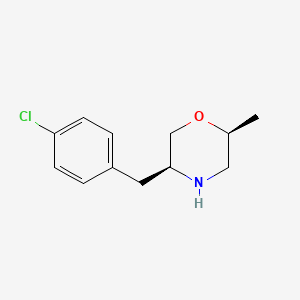
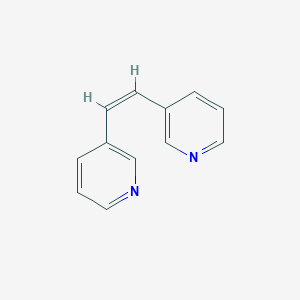
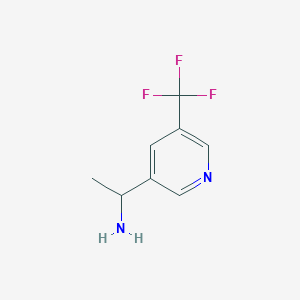
![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)
